molecular formula C20H18N2O4S B2484176 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide CAS No. 922112-05-8

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide

Cat. No.: B2484176
CAS No.: 922112-05-8
M. Wt: 382.43
InChI Key: YFZSVDKAZJSKIO-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazepine ring fused with a naphthalene sulfonamide group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide typically involves multiple steps, including the formation of the benzoxazepine ring and the subsequent attachment of the naphthalene sulfonamide group. Common synthetic routes may involve:

    Formation of Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminophenol and ketones.

    Attachment of Naphthalene Sulfonamide Group: This step may involve sulfonation reactions using reagents like chlorosulfonic acid followed by amide formation with naphthalene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Protein Binding: Binding to proteins and altering their function or stability.

Comparison with Similar Compounds

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide can be compared with other similar compounds, such as:

    Benzoxazepines: Compounds with similar benzoxazepine rings but different substituents.

    Naphthalene Sulfonamides: Compounds with naphthalene sulfonamide groups but different ring structures.

    Sulfonamide Derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic rings.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-22-10-11-26-19-9-7-16(13-18(19)20(22)23)21-27(24,25)17-8-6-14-4-2-3-5-15(14)12-17/h2-9,12-13,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZSVDKAZJSKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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